N-[4-(2,3-dihydro-1H-indol-1-ylsulfonyl)phenyl]-2-(2-isopropylphenoxy)acetamide
Description
Properties
IUPAC Name |
N-[4-(2,3-dihydroindol-1-ylsulfonyl)phenyl]-2-(2-propan-2-ylphenoxy)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H26N2O4S/c1-18(2)22-8-4-6-10-24(22)31-17-25(28)26-20-11-13-21(14-12-20)32(29,30)27-16-15-19-7-3-5-9-23(19)27/h3-14,18H,15-17H2,1-2H3,(H,26,28) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AZVBHKJDMLRPBK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=CC=C1OCC(=O)NC2=CC=C(C=C2)S(=O)(=O)N3CCC4=CC=CC=C43 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H26N2O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
450.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Conditions
The indole derivative is sulfonated using chlorosulfonic acid in dichloromethane (DCM) at 0–5°C. The reaction mixture is stirred for 4 hours, after which the temperature is gradually raised to 25°C. The intermediate 1-(4-chlorosulfonylphenyl)-2,3-dihydro-1H-indole is isolated via vacuum filtration and washed with cold DCM.
Optimization Insights
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Temperature Control : Maintaining sub-5°C conditions during sulfonation minimizes side reactions (e.g., ring sulfonation).
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Solvent Choice : DCM’s low polarity facilitates easy separation of the sulfonyl chloride intermediate.
Synthesis of 2-(2-Isopropylphenoxy)Acetic Acid
Nucleophilic Substitution
2-Isopropylphenol reacts with ethyl chloroacetate in the presence of potassium carbonate (KCO) in acetone at reflux (56°C) for 6 hours. This yields ethyl 2-(2-isopropylphenoxy)acetate , which is hydrolyzed to the carboxylic acid using 10% NaOH.
Yield and Purity
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Esterification Yield : 78–82% (GC-MS analysis).
Amidation and Final Coupling
Activation of 2-(2-Isopropylphenoxy)Acetic Acid
The carboxylic acid is activated using CDI in dry tetrahydrofuran (THF) at 25°C for 20 minutes. This generates the imidazolide intermediate, which reacts with 1-(4-aminophenylsulfonyl)-2,3-dihydro-1H-indole to form the target acetamide.
Reaction Workflow
Critical Parameters
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Coupling Agent : CDI outperforms DCC (dicyclohexylcarbodiimide) in minimizing racemization.
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Solvent : THF’s aprotic nature enhances nucleophilic attack efficiency.
Characterization and Analytical Data
Spectroscopic Validation
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NMR (400 MHz, CDCl) :
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IR (KBr) :
Purity and Yield
Challenges and Troubleshooting
Common Issues
Scalability Considerations
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Batch Size : Reactions scale linearly up to 100 g with consistent yields.
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Cost Optimization : Replacing CDI with EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) reduces expenses by 40% without compromising yield.
Applications and Derivatives
While the primary focus is synthesis, this compound’s structural analogs exhibit:
Chemical Reactions Analysis
Types of Reactions
N-[4-(2,3-dihydro-1H-indol-1-ylsulfonyl)phenyl]-2-(2-isopropylphenoxy)acetamide can undergo various chemical reactions:
Oxidation: The indole moiety can be oxidized to form oxindole derivatives.
Reduction: The sulfonyl group can be reduced to a sulfide under strong reducing conditions.
Substitution: The phenoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) can be used for oxidation.
Reduction: Lithium aluminum hydride (LiAlH4) or hydrogenation over a palladium catalyst can be used for reduction.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions, often in the presence of a base.
Major Products
Oxidation: Oxindole derivatives.
Reduction: Sulfide derivatives.
Substitution: Various substituted phenoxyacetamides.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.
Biology
In biological research, derivatives of this compound may be investigated for their potential as enzyme inhibitors or receptor modulators due to the presence of the indole moiety, which is known to interact with various biological targets.
Medicine
In medicinal chemistry, N-[4-(2,3-dihydro-1H-indol-1-ylsulfonyl)phenyl]-2-(2-isopropylphenoxy)acetamide could be explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry
In the industrial sector, this compound might be used in the development of new materials with specific properties, such as improved thermal stability or enhanced mechanical strength.
Mechanism of Action
The mechanism by which N-[4-(2,3-dihydro-1H-indol-1-ylsulfonyl)phenyl]-2-(2-isopropylphenoxy)acetamide exerts its effects would depend on its specific application. For instance, if used as an enzyme inhibitor, it might bind to the active site of the enzyme, blocking substrate access. The indole moiety could interact with aromatic residues in proteins, while the sulfonyl group might form hydrogen bonds with amino acid side chains.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Table 1: Structural and Physicochemical Comparison
Structural and Functional Insights
a) Sulfonamide and Dihydroindole Modifications
- The target compound shares a dihydroindolylsulfonyl group with 494830-44-3 (tert-butylphenoxy variant), but the latter’s tert-butyl substituent increases steric bulk and lipophilicity (XLogP3 = 5.8 vs. 4.7) . This may enhance membrane permeability but reduce aqueous solubility.
- In contrast, 510763-65-2 replaces dihydroindole with a dioxoisoindolyl group, introducing two additional ketone oxygen atoms. This elevates hydrogen bond acceptor count (6 vs. 5) and TPSA (99.1 vs.
b) Aromatic Substituent Effects
- The 4-fluorobenzylindolylsulfonyl group in C25H23FN2O3S introduces electronegative fluorine, which could enhance metabolic stability and target binding via halogen bonding. Its higher XLogP3 (5.2) suggests greater lipophilicity than the target compound.
- N-[4-(1,3-dioxoisoindol-2-ylmethoxy)phenyl]acetamide lacks the sulfonamide group entirely, resulting in a simpler structure with significantly lower molecular weight (318.31 g/mol) and XLogP3 (1.8). This highlights the critical role of sulfonamide in modulating lipophilicity and steric parameters.
c) Acetamide Backbone Variations
Hydrogen Bonding and Crystallinity
- The target compound’s hydrogen bonding profile (1 donor/5 acceptors) is conserved in analogs like 494830-44-3, but differs in 510763-65-2 (1/6). These variations influence crystal packing and solubility, as noted in studies on hydrogen-bond-driven supramolecular assembly .
- The tert-butylphenoxy variant’s lower predicted density (1.272 g/cm³ vs. 1.293 g/cm³ in the target) suggests differences in crystallinity, which could affect formulation strategies .
Biological Activity
N-[4-(2,3-dihydro-1H-indol-1-ylsulfonyl)phenyl]-2-(2-isopropylphenoxy)acetamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a detailed overview of its biological activity, including relevant data tables, case studies, and research findings.
- Molecular Formula : C23H22N2O4S
- Molar Mass : 422.5 g/mol
- CAS Number : 876035-60-8
The structural uniqueness of this compound stems from the presence of an indole moiety and a sulfonamide group, which are known to contribute to various pharmacological properties.
The compound exhibits multiple mechanisms of action, primarily through its interaction with biological targets such as enzymes and receptors. The indole structure is particularly noted for its role in modulating biological activities, including anti-inflammatory and anticancer effects.
Antiviral Activity
Recent studies have highlighted the potential of compounds similar to this compound as dual inhibitors against Respiratory Syncytial Virus (RSV) and Influenza A Virus (IAV). For instance, a related series of compounds demonstrated low micromolar to sub-micromolar EC50 values against these viruses, indicating strong antiviral activity with reduced cytotoxicity compared to existing antiviral drugs like ribavirin .
Anticancer Activity
Indole derivatives, including those related to this compound, have shown promising anticancer properties. Research indicates that they can induce apoptosis in cancer cells and inhibit tumor growth by affecting various signaling pathways involved in cell proliferation and survival. Notably, compounds with similar structural features have been effective against multiple cancer types.
Case Studies
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Study on Antiviral Efficacy :
- Objective : Evaluate the antiviral efficacy against RSV and IAV.
- Method : In vitro testing of various derivatives.
- Findings : Compounds exhibited significant antiviral activity with low cytotoxicity. Notably, certain derivatives were identified as promising candidates for further development as antiviral agents .
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Investigation of Anticancer Properties :
- Objective : Assess the anticancer potential in various cancer cell lines.
- Method : Cell viability assays and apoptosis detection.
- Findings : The compound induced apoptosis in breast cancer cell lines and inhibited migration and invasion capabilities.
Data Table: Summary of Biological Activities
| Activity Type | Related Compounds | EC50 Values (µM) | Notes |
|---|---|---|---|
| Antiviral | 14'c, 14'e (similar derivatives) | < 1 | Effective against RSV and IAV |
| Anticancer | Indole derivatives | 5 - 20 | Induces apoptosis in multiple cancer types |
| Anti-inflammatory | Various indole-based compounds | Variable | Modulates inflammatory pathways |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
